molecular formula C7H5Br2NO2 B3057292 1,3-Dibromo-5-methyl-2-nitrobenzene CAS No. 78831-78-4

1,3-Dibromo-5-methyl-2-nitrobenzene

Cat. No.: B3057292
CAS No.: 78831-78-4
M. Wt: 294.93 g/mol
InChI Key: XVVIBMJSRSEASD-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of bromine atoms to the benzene ring.

    Methylation: Introduction of the methyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1,3-Dibromo-5-methyl-2-aminobenzene.

    Oxidation: Formation of 1,3-Dibromo-5-carboxy-2-nitrobenzene.

Scientific Research Applications

1,3-Dibromo-5-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

  • 1,3-Dibromo-2-methyl-5-nitrobenzene
  • 1,3-Dibromo-2-fluoro-5-nitrobenzene
  • 1,2-Dimethoxy-4-methyl-5-nitrobenzene
  • 1,2-Dichloro-3-methyl-5-nitrobenzene

Uniqueness: 1,3-Dibromo-5-methyl-2-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates a unique electronic environment, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

1,3-dibromo-5-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVIBMJSRSEASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563484
Record name 1,3-Dibromo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78831-78-4
Record name 1,3-Dibromo-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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